molecular formula C10H10N4O2 B2468278 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 179486-52-3

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2468278
CAS RN: 179486-52-3
M. Wt: 218.216
InChI Key: BCQLLAQLHGKDGV-UHFFFAOYSA-N
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Description

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione, otherwise known as 6-APMD, is a heterocyclic compound that has a range of scientific and industrial applications. It is a highly versatile compound, with a wide range of potential uses, and has been studied extensively in recent years.

Scientific Research Applications

Green Synthesis Methodology

A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines involves 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, aldehydes, and pyridinium ylides. This synthesis avoids chromatography and recrystallization, simplifying purification (Ahadi et al., 2014).

Novel Synthesis of Pyrimido[4,5-d]Pyrimidines

The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes produces substituted pyrimido[4,5-d]pyrimidines. This process has been applied to create diverse pyrimido[4,5-d]pyrimidin-2,4-dione ring systems (Hamama et al., 2012).

Rhenium Tricarbonyl Core Complexes

Modifications of thymidine and uridine at the ribose positions, including reactions with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, have led to novel rhenium tricarbonyl complexes. These complexes are characterized using various spectroscopic techniques (Wei et al., 2005).

Optical and Nonlinear Optical Applications

Novel pyrimidine-based bis-uracil derivatives synthesized from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione show potential for optical and nonlinear optical (NLO) device fabrications. Their kinetic, thermal stabilities, and NLO properties were assessed computationally (Mohan et al., 2020).

Synthesis of Pyrimidine Derivatives

Research on synthesizing new pyrimidine derivatives, such as 7-amino-1,3-dimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile, contributes to the development of compounds with potential biological activities (Zhou et al., 2007).

Antimicrobial Activity of Pyrimidine Derivatives

6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, derived from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, exhibit antimicrobial activity against various bacterial strains. This research provides insights into developing new antibacterial agents (Vlasov et al., 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves the reaction of pyridine-4-carbaldehyde with urea to form 4-(pyridin-4-ylmethyl)urea, which is then reacted with ethyl cyanoacetate to form ethyl 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione. The ethyl group is then removed using hydrochloric acid to yield the final product.", "Starting Materials": [ "Pyridine-4-carbaldehyde", "Urea", "Ethyl cyanoacetate", "Hydrochloric acid" ], "Reaction": [ "React pyridine-4-carbaldehyde with urea in ethanol to form 4-(pyridin-4-ylmethyl)urea", "React 4-(pyridin-4-ylmethyl)urea with ethyl cyanoacetate in ethanol to form ethyl 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione", "Remove the ethyl group using hydrochloric acid to yield the final product" ] }

CAS RN

179486-52-3

Product Name

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C10H10N4O2

Molecular Weight

218.216

IUPAC Name

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H10N4O2/c11-8-5-9(15)13-10(16)14(8)6-7-1-3-12-4-2-7/h1-5H,6,11H2,(H,13,15,16)

InChI Key

BCQLLAQLHGKDGV-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CN2C(=CC(=O)NC2=O)N

solubility

not available

Origin of Product

United States

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